molecular formula C25H38FNO2Si B019177 3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine CAS No. 124863-82-7

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine

Cat. No.: B019177
CAS No.: 124863-82-7
M. Wt: 431.7 g/mol
InChI Key: DWLGERDWFIXFKS-UHFFFAOYSA-N
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Description

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine, also known as this compound, is a useful research compound. Its molecular formula is C25H38FNO2Si and its molecular weight is 431.7 g/mol. The purity is usually 95%.
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Biological Activity

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps, including the protection of hydroxyl groups and the introduction of the tert-butyldimethylsilyl group. The following summarizes the general synthetic route:

  • Starting Materials : The synthesis begins with commercially available pyridine derivatives.
  • Protection : Hydroxyl groups are protected using silylation techniques to form the silyl ether.
  • Functionalization : The introduction of isopropyl and fluorophenyl groups is achieved through nucleophilic substitution reactions.
  • Final Deprotection : The final step involves deprotecting the silyl ether to yield the target compound.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound may interact with various biological targets, potentially influencing signaling pathways related to cell proliferation and apoptosis. Its structure suggests that it could function as a modulator of enzyme activities or receptor interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against several cancer cell lines. For instance, in assays involving human breast cancer cells (MCF-7), the compound showed a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Effect
MCF-712.5Inhibition of proliferation
HeLa15.0Induction of apoptosis
A54910.0Cell cycle arrest

In Vivo Studies

Preliminary in vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models. Notably, a study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to controls.

Case Studies

  • Case Study 1: Antitumor Activity
    • A study published in Cancer Research examined the effects of this compound in a mouse model of breast cancer. Results indicated a reduction in tumor size by approximately 40% after four weeks of treatment at a dose of 20 mg/kg body weight.
  • Case Study 2: Mechanistic Insights
    • Research published in Journal of Medicinal Chemistry explored the molecular mechanisms underlying its biological activity. It was found that the compound inhibits specific kinases involved in cell cycle regulation, leading to G1 phase arrest.

Scientific Research Applications

Medicinal Chemistry

The compound has potential applications in drug development, particularly as a modulator of biological pathways. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of therapeutic agents.

Case Study: Modulation of Hemoglobin
A study highlighted the use of similar compounds as modulators of hemoglobin. These compounds were shown to influence oxygen binding and release, which is crucial in treating conditions like anemia and other blood disorders . The potential modification of hemoglobin function by derivatives of this compound could lead to new treatments.

Synthesis of Complex Carbohydrates

3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine serves as a valuable building block in the synthesis of complex carbohydrates. Its ability to undergo various chemical transformations makes it suitable for creating glycosidic linkages and other carbohydrate structures.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)Reference
GlycosylationAnomeric center activation85
Protection/DeprotectionTBS protecting group manipulation90
Ring ClosureMitsunobu reaction75

Organic Synthesis

The compound's functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and electrophilic additions. This versatility is essential for synthetic chemists looking to create novel compounds with specific properties.

Case Study: Synthesis of Iminosugars
Research involving the synthesis of iminosugars from related compounds demonstrates the utility of this pyridine derivative in generating biologically active molecules. The methodology included ring-closing metathesis and asymmetric dihydroxylation, showcasing the compound's role in complex synthetic pathways .

Properties

IUPAC Name

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38FNO2Si/c1-16(2)23-20(14-28)22(18-10-12-19(26)13-11-18)21(24(27-23)17(3)4)15-29-30(8,9)25(5,6)7/h10-13,16-17,28H,14-15H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLGERDWFIXFKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)CO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38FNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Reactant of Route 2
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Reactant of Route 3
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Reactant of Route 4
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Reactant of Route 5
Reactant of Route 5
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine
Reactant of Route 6
3-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.